3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine
Description
3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrimidines This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine rings
Properties
Molecular Formula |
C21H18N6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6/c1-13-4-7-16(8-5-13)19-24-21-18-11-23-27(20(18)22-12-26(21)25-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3 |
InChI Key |
KUUVZPJGZDBQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the formation of the triazole ring through a cycloaddition reaction. The final step often involves the construction of the pyrimidine ring via condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Reaction Pathways
The compound participates in reactions typical of nitrogen-containing heterocycles, with modifications observed at reactive sites such as:
-
Pyrimidine ring : Susceptible to electrophilic substitution
-
Triazole moiety : Prone to ring-opening or rearrangement
-
Pyrazole subunit : Capable of nucleophilic attacks or cross-coupling
Table 1: Key Reaction Types and Outcomes
Table 2: Synthetic Reaction Optimization
| Step | Reactants/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| 1 | PIC reagent in 1,2-dichloroethane, 25°C | 68 | >95% | Forms pyridopyrimidine intermediate |
| 2 | Hydrazine hydrate, ethanol, reflux | 72 | 93% | Cyclizes to triazolo core |
| 3 | NaNO₂ in acetic acid, 0–5°C | 58 | 89% | Introduces nitro groups |
Key findings:
-
Ring-opening/closure cascades dominate isomerization pathways (e.g., compound 6b → 3b under thermal stress) .
-
Phosgene iminium chloride (PIC) efficiently activates intermediates for cyclization .
Functionalization through Heterocyclic Chemistry
The compound’s triazole and pyrimidine rings enable diverse functionalization:
Table 3: Functional Group Transformations
| Starting Material | Reagent | Product Structure | Application Relevance |
|---|---|---|---|
| 3a | CS₂, KOH | Triazolopyrimidinethione (12 ) | Enhanced enzyme inhibition |
| 3a | Triethyl orthoformate | Ethoxymethylene derivative (13 ) | Fluorescent probes |
| 3a | Dimethyldichloromethyleniminium chloride | Chlorinated analog (14 ) | Antibacterial agents |
Stability and Reactivity Under Extreme Conditions
-
pH sensitivity : Degrades in strongly acidic/basic media (pH <2 or >12) via ring hydrolysis.
-
Thermal stability : Stable up to 200°C; decomposition observed at higher temperatures (TGA data).
Comparative Reactivity with Analogues
The dimethyl/methylphenyl substituents confer distinct reactivity vs. simpler triazolopyrimidines:
-
Electron-donating groups slow electrophilic substitution but enhance radical stability.
-
Steric hindrance reduces regioselectivity in cross-coupling reactions.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of hydropyrazolo[5,4-d]pyrimidine compounds exhibit a range of biological activities:
-
Anti-inflammatory Properties :
- Certain derivatives have shown promising anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.
- A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory activity and found that some exhibited lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac, indicating a safer profile for therapeutic use .
-
Antitumor Activity :
- The hydropyrazolo[5,4-d]pyrimidine scaffold has been explored for its potential as an antitumor agent. Compounds with this structure have been reported to inhibit cancer cell proliferation in vitro and in vivo.
- Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
- Antiviral Properties :
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A research team synthesized a series of hydropyrazolo[5,4-d]pyrimidines and evaluated their anti-inflammatory properties. The results indicated that specific substitutions on the phenyl groups significantly enhanced their efficacy while reducing toxicity .
- Case Study 2 : In another study focusing on cancer therapy, derivatives of this compound were tested against various cancer cell lines. The findings revealed that modifications to the hydropyrazolo core could lead to increased cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can be compared with other pyrazolo-triazolo-pyrimidines, such as:
- 3-(3,4-Dimethylphenyl)-8-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
- 3-(3,4-Dimethylphenyl)-8-(4-methoxyphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
Uniqueness
The uniqueness of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine lies in its specific substitution pattern and the resulting biological activity. The presence of methyl groups on the phenyl rings can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique therapeutic effects.
Biological Activity
3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a synthetic compound belonging to the class of pyrazolo-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research has indicated that pyrazolo-triazole derivatives exhibit significant anticancer properties. A study focused on a series of similar compounds reported that modifications in the chemical structure could enhance their efficacy against various cancer cell lines. The presence of dimethyl and methyl groups in this compound may contribute to its potential as an anticancer agent by enhancing lipophilicity and biological activity.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.2 | |
| Compound B | HeLa | 5.6 | |
| 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro assays have shown that certain modifications in the structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of aromatic rings in the structure is believed to play a crucial role in this activity.
Case Study:
A recent investigation into related compounds demonstrated that derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli. The specific MIC for the compound remains to be elucidated.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
The precise mechanism through which 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation or microbial growth.
Enzyme Inhibition Studies
Inhibitory assays against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promising results for similar compounds. The potential for this compound to inhibit such pathways could explain its observed biological activities.
Q & A
Basic Research Questions
Q. What synthetic pathways are most effective for producing 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic annulation. Key intermediates include pyrazole-thiol derivatives (e.g., 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol) formed through hydrazine hydrate condensation. Optimize steps using sodium methoxide in methanol for deprotonation and cyclization. Purification via column chromatography or recrystallization enhances yield .
- Table 1 : Key Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole-thiol precursor | Hydrazine hydrate, ethanol, reflux | 65-75 | |
| Triazolo-pyrimidine intermediate | Sodium methoxide, methanol, 60°C | 50-60 |
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of 1H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=N stretch ~1600 cm⁻¹), and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity and structure. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to fungal lanosterol 14α-demethylase (CYP51)?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Discovery Studio with CYP51 (PDB: 3LD6). Optimize ligand parameters with ChemAxon MarvinSketch and validate docking poses via MD simulations (AMBER/NAMD). Prioritize residues F105 and Y118 for hydrogen bonding .
- Table 2 : Docking Scores Against CYP51
| Ligand Conformation | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Protonated triazolo core | -9.2 | F105, Y118 | |
| Methylphenyl-substituted analog | -8.7 | H-bond with heme |
Q. How does tautomerism in the pyrazolo-triazolo core influence stability under physiological conditions?
- Methodological Answer : Assess tautomeric equilibria (e.g., 1H vs. 2H-pyrazole forms) using DFT calculations (B3LYP/6-31G*). Experimental validation via pH-dependent UV-Vis (200–400 nm) in buffers (pH 2–12). The 6-hydro group may stabilize the 1H tautomer, reducing reactivity at acidic pH .
Q. How should researchers resolve contradictions in antifungal activity data across assays?
- Methodological Answer : Standardize protocols (CLSI M38/M44) for MIC testing. Cross-validate using time-kill kinetics and ergosterol quantification (HPLC). For discordant results, assess membrane permeability (propidium iodide uptake) or efflux pump activity (verapamil inhibition) .
Q. What strategies enhance structure-activity relationships (SAR) for derivatives targeting tyrosine kinase receptors?
- Methodological Answer : Systematically substitute the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) and evaluate kinase inhibition (IC₅₀) via ADP-Glo™ assay . Correlate logP (HPLC-derived) with cellular uptake using Caco-2 permeability models .
- Table 3 : SAR Trends for Antifungal Derivatives
| Substituent at Position 3 | CYP51 Inhibition (%) | logP | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | 82 | 3.5 | |
| 4-Trifluoromethylphenyl | 91 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
